1-(1-Chloropropyl)-4-fluorobenzene

Descripción general

Descripción

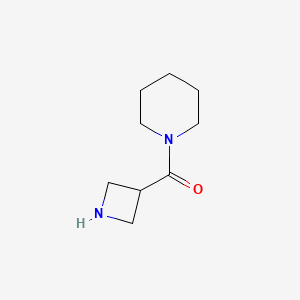

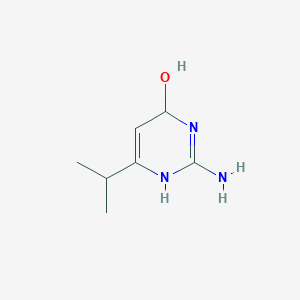

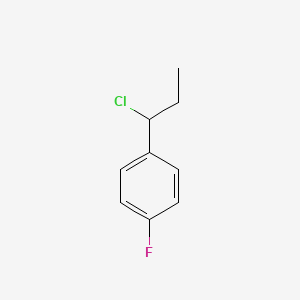

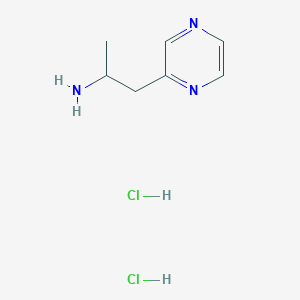

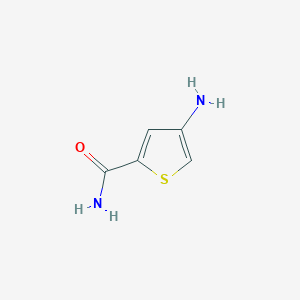

“1-(1-Chloropropyl)-4-fluorobenzene” is a chemical compound with the molecular formula C9H11ClF. It is a derivative of benzene, where one hydrogen atom is replaced by a 1-chloropropyl group and another hydrogen atom is replaced by a fluorine atom .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions. The process may involve reactions in the alkyl side chain of an alkylbenzene . The reactions should be carried out in the correct order, using the most appropriate reagents and conditions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring, which is a cyclic compound with 6 carbon atoms. One of the hydrogen atoms in the benzene ring is replaced by a 1-chloropropyl group and another hydrogen atom is replaced by a fluorine atom .

Chemical Reactions Analysis

“this compound” is likely to undergo reactions typical of halogenated aromatic compounds. These can include electrophilic aromatic substitution reactions . The compound may also undergo elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be similar to those of other halogenated aromatic compounds. It is likely to be a liquid at room temperature .

Aplicaciones Científicas De Investigación

C−H···F Interactions in Crystal Structures

- Fluorobenzenes, such as 1-(1-Chloropropyl)-4-fluorobenzene, are analyzed for their C−H···F−C interactions in crystalline structures. These interactions are compared with C−H···O/C−H···N analogues, offering insights into the weak acceptor capabilities of the C−F group and its structural role in crystal formation (Thalladi et al., 1998).

Inhibitory Activity against Acidic Corrosion of Steels

- Research has explored the synthesis of new 1,2,3-triazole derivatives from compounds like this compound, showing potential as inhibitors against acidic corrosion in steels. This application is significant in industrial contexts, particularly in metal preservation and maintenance (Negrón-Silva et al., 2013).

Changes in SNAr Reaction Mechanism

- The compound has been studied in the context of preferential solvation effects on the reaction mechanisms of SNAr (nucleophilic aromatic substitution) reactions. This research provides valuable insights into the molecular interactions and solvation dynamics in various solvents, which is crucial for understanding and optimizing chemical reactions in synthetic chemistry (Alarcón-Espósito et al., 2015).

Use in Organometallic Chemistry

- Studies have indicated the utility of fluorobenzenes, including this compound, in organometallic chemistry as solvents or ligands. Their fluorine substituents impact their ability to donate π-electron density, making them useful in transition-metal-based catalysis (Pike et al., 2017).

Role in Photophysics and Organic Synthesis

- The compound has been investigated for its role in the photophysics of certain organic molecules. Its unique structural characteristics can influence light absorption and emission properties, which are key factors in fields like photovoltaics and organic electronics (Levitus et al., 2001).

Spectral Analysis and Molecular Structure

- Research on this compound includes its spectral analysis through techniques like microwave spectroscopy. This helps in understanding its molecular structure and behavior, which is crucial for applications in chemistry and material science (Onda et al., 1994).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(1-chloropropyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVNOVMCALSEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)